![molecular formula C12H10ClNO B7463705 [5-(4-Chlorophenyl)pyridin-2-yl]methanol](/img/structure/B7463705.png)
[5-(4-Chlorophenyl)pyridin-2-yl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[5-(4-Chlorophenyl)pyridin-2-yl]methanol is a chemical compound that belongs to the class of pyridine derivatives. It is widely used in scientific research for its unique properties and potential applications.
Mecanismo De Acción
The mechanism of action of [5-(4-Chlorophenyl)pyridin-2-yl]methanol is not fully understood. However, it has been reported to interact with various biological targets, including enzymes, receptors, and ion channels. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been reported to activate the transient receptor potential vanilloid 1 (TRPV1) channel, which is involved in pain perception.
Biochemical and physiological effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been reported to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor α (TNF-α). It has also been shown to decrease the level of prostaglandin E2 (PGE2), a mediator of pain and inflammation. Furthermore, this compound has been reported to induce apoptosis in cancer cells and inhibit tumor growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
[5-(4-Chlorophenyl)pyridin-2-yl]methanol has several advantages for lab experiments. It is readily available and easy to synthesize. It has also been shown to exhibit high purity and yield. Furthermore, this compound has been reported to exhibit low toxicity and side effects. However, one of the limitations of this compound is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for the research and development of [5-(4-Chlorophenyl)pyridin-2-yl]methanol. One potential direction is to investigate its potential as a therapeutic agent for the treatment of inflammatory and pain-related disorders. Another direction is to explore its potential as a fluorescent probe for the detection of metal ions in biological systems. Furthermore, this compound could be further modified to improve its solubility and bioavailability, which may enhance its efficacy and potential applications.
Métodos De Síntesis
The synthesis of [5-(4-Chlorophenyl)pyridin-2-yl]methanol can be achieved through several methods, including the reaction of 4-chlorobenzaldehyde with 2-pyridylmagnesium bromide, followed by reduction with sodium borohydride. Another method involves the reaction of 4-chlorobenzaldehyde with 2-pyridylboronic acid, followed by reduction with lithium aluminum hydride. Both methods have been reported to yield high purity and yield of this compound.
Aplicaciones Científicas De Investigación
[5-(4-Chlorophenyl)pyridin-2-yl]methanol has been extensively used in scientific research for its potential applications in various fields. It has been reported to exhibit anti-inflammatory, analgesic, and anti-tumor properties. It has also been used as a ligand in metal-catalyzed reactions and as a building block in the synthesis of bioactive compounds. Furthermore, this compound has been shown to have potential as a fluorescent probe for the detection of metal ions in biological systems.
Propiedades
IUPAC Name |
[5-(4-chlorophenyl)pyridin-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO/c13-11-4-1-9(2-5-11)10-3-6-12(8-15)14-7-10/h1-7,15H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXFINJOIDVEKCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C(C=C2)CO)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-[1-(2-bicyclo[2.2.1]heptanyl)ethylamino]-1-oxopropan-2-yl] (E)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)prop-2-enoate](/img/structure/B7463634.png)
![N-[2-methyl-3-(tetrazol-1-yl)phenyl]-2-(7,7,9-trimethyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B7463647.png)
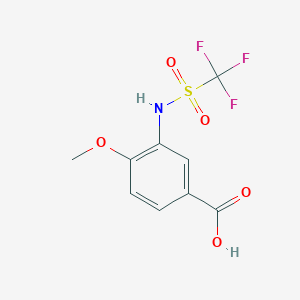
![N-[3-(2-methylpiperidin-1-yl)propyl]-5-morpholin-4-ylsulfonyl-2-pyrrolidin-1-ylbenzamide](/img/structure/B7463673.png)
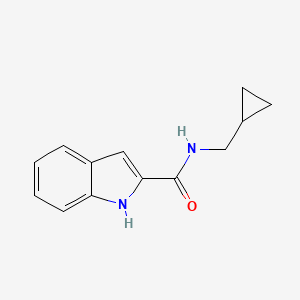
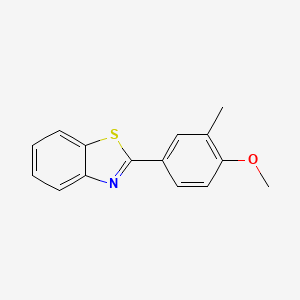

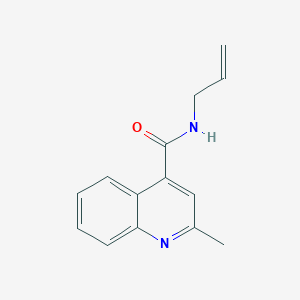
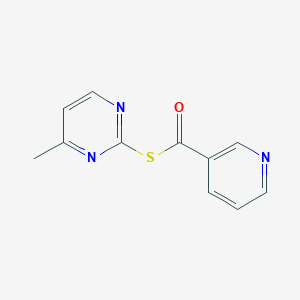
![9-(4-nitrophenyl)-3,6-dihydro-2H-[1,4]dioxino[2,3-g]quinolin-7-one](/img/structure/B7463715.png)
![2-[3-(4-Ethylpiperazin-1-yl)propylsulfanyl]-1,3-benzothiazole](/img/structure/B7463720.png)


![1-[4-(Pyridine-3-carbonyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B7463735.png)